molecular formula C21H22ClN3O B2940678 8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1185108-86-4

8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2940678
CAS No.: 1185108-86-4
M. Wt: 367.88
InChI Key: SXQIMGFZGCNWNO-UHFFFAOYSA-N
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Description

8-[(3-Chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. This structure is characterized by a nitrogen-containing spirocycle fused with a substituted aromatic system. The 3-chlorophenylmethyl group at position 8 and the 4-methylphenyl group at position 3 contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

8-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-15-5-7-17(8-6-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-16-3-2-4-18(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQIMGFZGCNWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization under acidic conditions to form the spiro compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Modifications

  • G610-0332 : 8-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

    • Differs in the position of the chlorine atom on the benzyl group (4-chloro vs. 3-chloro).
    • Molecular weight: 367.88 vs. ~381.3 (estimated for the target compound).
    • logP: 3.81, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Compound A: (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one () Replaces the triazaspiro core with a 1-azaspiro system.

Substituent Variations

  • G490-0271 : 8-(3-Methoxybenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

    • Substitutes the 3-chlorophenylmethyl group with a 3-methoxybenzoyl moiety.
    • Higher molecular weight (377.44) due to the methoxy and carbonyl groups, which may reduce membrane permeability compared to the target compound .
  • 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

    • Lacks the 3-chlorophenylmethyl group, simplifying the structure.
    • Molecular weight: 243.31, with lower logP (estimated ~2.5), suggesting reduced lipophilicity and altered pharmacokinetics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP logD Hydrogen Bond Acceptors
Target Compound (Estimated) C₂₂H₂₂ClN₃O ~381.3 ~3.8 ~2.8 4
G610-0332 C₂₁H₂₂ClN₃O 367.88 3.81 2.79 4
3-(4-Methylphenyl)-analogue C₁₄H₁₇N₃O 243.31 ~2.5 ~1.5 3
Compound 23a () C₂₅H₂₅ClN₆S 489.02 4.2 3.5 6

Key Observations :

  • Bulky substituents (e.g., benzenesulfonyl in ) increase molecular weight and polar surface area, reducing bioavailability .

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